molecular formula C9H9FO3 B1341767 2-(4-Fluoro-2-methoxyphenyl)acetic acid CAS No. 886498-61-9

2-(4-Fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B1341767
CAS No.: 886498-61-9
M. Wt: 184.16 g/mol
InChI Key: TUHNRCPWPMJXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluoro-2-methoxyphenyl)acetic acid . These factors can include pH, temperature, presence of other molecules, and cellular context, among others. Detailed studies are needed to understand how these environmental factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto a phenyl ring, followed by the attachment of the acetic acid group. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluoro and methoxy groups in 2-(4-Fluoro-2-methoxyphenyl)acetic acid imparts unique chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHNRCPWPMJXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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